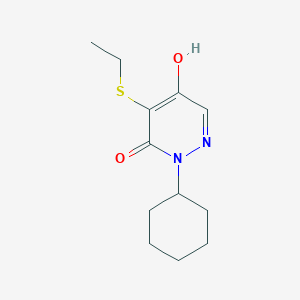
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone, also known as PD98059, is a potent and selective inhibitor of the mitogen-activated protein kinase (MAPK) signaling pathway. This compound has been widely used in scientific research to investigate the role of MAPK in various cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone selectively inhibits the activation of MAPK by preventing the phosphorylation of the MAPK kinase (MEK) enzyme. This results in the inhibition of downstream signaling pathways that are activated by MAPK, including the activation of transcription factors such as c-Jun and c-Fos. By inhibiting the MAPK signaling pathway, 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone can modulate various cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has been shown to have a wide range of biochemical and physiological effects in various cell types. For example, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis. 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has also been shown to promote neuronal differentiation and survival, as well as to protect against ischemic injury in the brain. In addition, it has been shown to modulate the immune response by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone is its high selectivity for the MAPK signaling pathway, which allows for the specific investigation of this pathway in various cellular processes. In addition, 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone is relatively easy to synthesize and purify, making it readily available for use in scientific research. However, one of the limitations of 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone is its short half-life, which requires frequent dosing in in vivo experiments. In addition, 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone can also inhibit other kinases at high concentrations, which can lead to off-target effects.
将来の方向性
There are several future directions for the use of 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone in scientific research. One potential direction is the investigation of the role of MAPK in the regulation of autophagy, a cellular process that is involved in the degradation of damaged organelles and proteins. Another potential direction is the investigation of the role of MAPK in the regulation of epigenetic modifications, which can affect gene expression and cellular differentiation. Finally, the development of more potent and selective inhibitors of the MAPK signaling pathway could lead to the development of new therapies for various diseases, including cancer and neurodegenerative disorders.
合成法
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone can be synthesized through a multi-step process involving the reaction of 2-cyclohexyl-4,6-dinitrophenol with ethyl thioglycolate, followed by reduction of the nitro groups, and subsequent cyclization of the resulting intermediate with hydrazine hydrate. The final product can be obtained through purification by column chromatography and recrystallization.
科学的研究の応用
2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has been widely used in scientific research to investigate the role of MAPK in various cellular processes. For example, it has been used to study the involvement of MAPK in the regulation of cell proliferation and differentiation in cancer cells, as well as in the development of neuronal and cardiovascular systems. 2-cyclohexyl-4-(ethylthio)-5-hydroxy-3(2H)-pyridazinone has also been used to investigate the role of MAPK in the regulation of apoptosis, inflammation, and oxidative stress.
特性
IUPAC Name |
2-cyclohexyl-4-ethylsulfanyl-5-hydroxypyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2S/c1-2-17-11-10(15)8-13-14(12(11)16)9-6-4-3-5-7-9/h8-9,15H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKLQDAZYCTVSJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C=NN(C1=O)C2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclohexyl-4-ethylsulfanyl-5-hydroxypyridazin-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![ethyl 2-cyano-3-hydroxy-3-(4-{[4-(4-methyl-1-piperidinyl)-3-nitrobenzoyl]amino}phenyl)acrylate](/img/structure/B5914385.png)

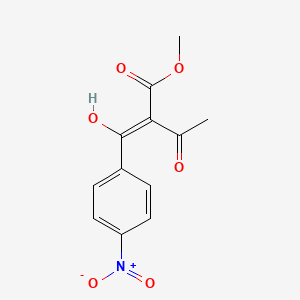
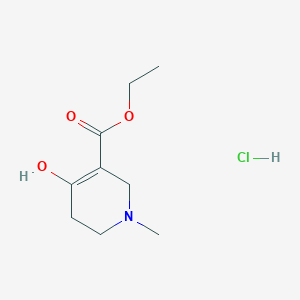

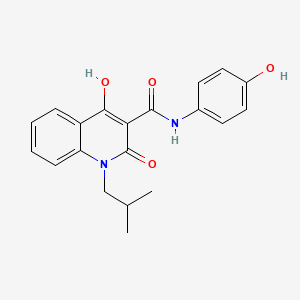
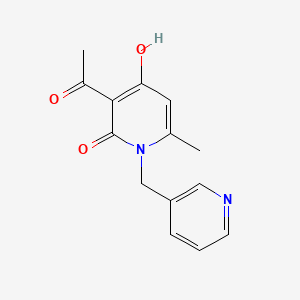
![7-ethyl-4-hydroxy-8-methyl-9-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridin-2(1H)-one](/img/structure/B5914418.png)
![2-[(4-hydroxy-8-methyl-2-oxo-2H-chromen-3-yl)methyl]quinuclidin-3-one hydrochloride](/img/structure/B5914419.png)
![1-(4-hydroxybenzyl)-3,6-diazatricyclo[4.3.1.1~3,8~]undecan-9-one](/img/structure/B5914428.png)
